4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid
CAS No.: 878714-36-4
Cat. No.: VC21518181
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878714-36-4 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27g/mol |
| IUPAC Name | 4-methyl-3-(pyridin-4-ylmethylamino)benzoic acid |
| Standard InChI | InChI=1S/C14H14N2O2/c1-10-2-3-12(14(17)18)8-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18) |
| Standard InChI Key | RYCJYLUYCRYJQF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=NC=C2 |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=NC=C2 |
Introduction
Chemical Structure and Identification
4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is a heterocyclic compound characterized by a benzoic acid core featuring a methyl group at position 4 and a pyridin-4-ylmethyl-amino group at position 3. This structure corresponds to a molecular formula of C₁₄H₁₄N₂O₂ with an approximate molecular weight of 242.28 g/mol.
The compound features several key functional groups that determine its chemical behavior and potential applications. The carboxylic acid group (-COOH) provides acidic properties and hydrogen bonding capability. The methyl substituent (-CH₃) contributes to steric effects and lipophilicity. The secondary amino group (-NH-) serves as both a hydrogen bond donor and acceptor. The pyridine ring with substitution at position 4 introduces basic properties and potential for coordination with metals. The methylene bridge (-CH₂-) connecting the amino group to the pyridine ring creates flexibility in the molecule's spatial arrangement.
This specific arrangement of functional groups likely results in a unique three-dimensional structure with distinct physical, chemical, and potentially biological properties. The presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups suggests amphoteric behavior, which would impact its solubility profile and interaction with various chemical and biological systems.
Predicted Physicochemical Properties
Physical Properties
Based on structural analysis, 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid would likely exhibit the following physical properties:
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Physical state: Crystalline solid at room temperature
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Color: Potentially off-white to pale yellow
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Melting point: Likely above 200°C, considering the presence of hydrogen bonding functionalities and aromatic rings
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Solubility: Expected to show moderate solubility in polar organic solvents such as DMSO, methanol, and DMF; limited water solubility unless in salt form
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Storage requirements: Probably stable under normal conditions but may benefit from storage under inert atmosphere at controlled temperature
Chemical Properties
The compound's structure suggests several important chemical characteristics:
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Acid-base behavior: Amphoteric character due to the presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups
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Estimated pKa of carboxylic acid group: Likely in the range of 4-5
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Estimated pKa of conjugate acid of pyridine nitrogen: Approximately 5-6
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Stability: Probably stable under normal conditions but potentially sensitive to strong oxidizing agents
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Reactivity: Capable of salt formation, esterification at the carboxylic acid group, and potential for further functionalization at the amino group
Structural Comparison with Related Compounds
Relationship to 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
The compound 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid shares some structural similarity with our target compound but contains significant differences. This related compound has a molecular formula of C₁₇H₁₄N₄O₂ and a molecular weight of 306.32 g/mol . Key structural differences include:
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The presence of an additional pyrimidine ring
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Pyridine substitution at position 3 rather than position 4
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Direct attachment versus methylene-bridged connection
These differences would result in distinct electronic properties, spatial arrangements, and potentially different biological activities. The related compound is known to have a melting point above 257°C (with decomposition) and is slightly soluble in DMSO and heated methanol .
Comparison with Other Aminobenzoic Acid Derivatives
Aminobenzoic acid derivatives constitute an important class of compounds with diverse applications. The specific substitution pattern in 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid—with the methyl group at position 4 and the amino group at position 3—creates a unique electronic environment that would distinguish it from other isomers. This substitution pattern is significant as it affects:
Analytical Characterization
Spectroscopic Properties
The structure of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid would lead to characteristic spectroscopic profiles:
Infrared Spectroscopy
Expected significant IR absorption bands would include:
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O-H stretching of carboxylic acid (broad band around 3000-2500 cm⁻¹)
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N-H stretching of secondary amine (around 3300-3400 cm⁻¹)
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C=O stretching of carboxylic acid (around 1700-1725 cm⁻¹)
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Aromatic C=C and C=N stretching (1400-1600 cm⁻¹)
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C-N stretching (1200-1350 cm⁻¹)
Nuclear Magnetic Resonance
Characteristic ¹H NMR signals would likely include:
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Aromatic protons from both benzoic acid and pyridine rings (δ 7.0-9.0 ppm)
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Methylene protons connecting pyridine to amino group (δ 4.3-4.5 ppm)
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Methyl protons (δ 2.2-2.4 ppm)
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N-H proton (likely a broad signal around δ 5.0-6.0 ppm)
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Carboxylic acid proton (broad signal around δ 10.0-13.0 ppm)
Mass Spectrometry
Expected mass spectrometric features would include:
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Molecular ion peak at m/z 242
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Fragment ions corresponding to loss of CO₂ (m/z 198)
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Fragments resulting from cleavage at the C-N bond
Chromatographic Behavior
The compound would likely show characteristic retention behavior in various chromatographic systems:
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In reversed-phase HPLC, its moderate polarity would result in intermediate retention times
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In TLC systems, the compound would likely exhibit Rf values that reflect its amphoteric nature and moderate polarity
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The presence of both acidic and basic functional groups would make retention time sensitive to mobile phase pH
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